ethyl (3R)-3-amino-3-(4-fluorophenyl)propanoate
Description
Ethyl (3R)-3-amino-3-(4-fluorophenyl)propanoate is a chiral β-amino acid ester with a fluorinated aromatic substituent. Its molecular formula is C₁₁H₁₄FNO₂ (as the free base) and a molecular weight of 229.22 g/mol (free base) or 265.69 g/mol for its hydrochloride salt . The compound features a stereogenic center at the 3-position, conferring enantioselective properties critical for applications in pharmaceuticals and asymmetric synthesis. The 4-fluorophenyl group enhances metabolic stability and binding affinity in bioactive molecules, making it a valuable intermediate in drug discovery .
Properties
Molecular Formula |
C11H14FNO2 |
|---|---|
Molecular Weight |
211.23 g/mol |
IUPAC Name |
ethyl (3R)-3-amino-3-(4-fluorophenyl)propanoate |
InChI |
InChI=1S/C11H14FNO2/c1-2-15-11(14)7-10(13)8-3-5-9(12)6-4-8/h3-6,10H,2,7,13H2,1H3/t10-/m1/s1 |
InChI Key |
SIHVBHFOAHJMHU-SNVBAGLBSA-N |
Isomeric SMILES |
CCOC(=O)C[C@H](C1=CC=C(C=C1)F)N |
Canonical SMILES |
CCOC(=O)CC(C1=CC=C(C=C1)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (3R)-3-amino-3-(4-fluorophenyl)propanoate typically involves the reaction of ethyl 3-bromo-3-(4-fluorophenyl)propanoate with ammonia or an amine source under suitable conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve high yield and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control of reaction parameters and scalability. The use of automated systems and advanced purification techniques ensures the consistent quality and high yield of the compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl (3R)-3-amino-3-(4-fluorophenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce primary or secondary amines. Substitution reactions can lead to a variety of substituted fluorophenyl derivatives.
Scientific Research Applications
Ethyl (3R)-3-amino-3-(4-fluorophenyl)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl (3R)-3-amino-3-(4-fluorophenyl)propanoate involves its interaction with molecular targets such as enzymes or receptors. The amino group and fluorophenyl group play key roles in binding to these targets, leading to modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
(a) Ethyl (3R)-3-Amino-3-(2,4-Difluorophenyl)Propanoate Hydrochloride
- Structural Variation : Substitution at the 2- and 4-positions of the phenyl ring with fluorine atoms.
- Molecular Formula: C₁₁H₁₃ClF₂NO₂; MW: 265.69 g/mol .
- Impact: Increased steric hindrance and electron-withdrawing effects compared to the mono-fluorinated analog. This enhances resistance to enzymatic degradation but may reduce solubility .
- Applications : Used in antiviral and antifungal drug candidates due to improved target selectivity .
(b) Ethyl 3-Amino-3-(4-Ethylphenyl)Propanoate Hydrochloride
- Structural Variation : Replacement of fluorine with an ethyl group at the 4-position.
- Molecular Formula: C₁₃H₂₀ClNO₂; MW: 257.75 g/mol .
- Impact: The hydrophobic ethyl group increases lipophilicity, favoring blood-brain barrier penetration.
Hydroxyphenyl and Alkoxy Derivatives
(a) 3-Amino-3-(4-Hydroxyphenyl)Propanoic Acid
- Structural Variation : Hydroxyl group replaces fluorine at the 4-position.
- Molecular Formula: C₉H₁₁NO₃; MW: 181.19 g/mol .
- Impact : The hydroxyl group introduces hydrogen-bonding capability, improving solubility but increasing susceptibility to oxidation. This derivative is a precursor in catecholamine synthesis .
(b) Ethyl 3-Amino-3-(4-Methoxyphenyl)Propanoate
- Structural Variation : Methoxy group replaces fluorine.
- Molecular Formula: C₁₂H₁₇NO₃; MW: 239.27 g/mol .
- Impact : Methoxy groups enhance π-π stacking interactions in receptor binding, commonly used in serotonin receptor modulators .
Chiral and Enantiomeric Variants
(a) Ethyl (3S)-3-Amino-3-(2,4-Difluorophenyl)Propanoate Hydrochloride
- Enantiomer : Opposite configuration at the 3-position.
- Molecular Formula: C₁₁H₁₃ClF₂NO₂; MW: 265.69 g/mol .
- Impact : Enantiomers often exhibit divergent biological activities. For example, the (S)-enantiomer may show reduced efficacy in certain kinase inhibitors compared to the (R)-form .
Data Table: Key Comparative Properties
Biological Activity
Ethyl (3R)-3-amino-3-(4-fluorophenyl)propanoate is a compound of interest in medicinal chemistry and biological research due to its potential therapeutic applications and mechanisms of action. This article provides an overview of its biological activity, including mechanisms, applications, and relevant case studies.
Structure and Properties
This compound features an amino group that can form hydrogen bonds and a fluorophenyl group that participates in hydrophobic interactions. These structural characteristics contribute to its biological activity by enabling interactions with various molecular targets, including enzymes and receptors.
The compound's mechanism of action involves:
- Enzyme Inhibition : The amino group facilitates binding to enzyme active sites, potentially inhibiting their function. This interaction can modulate metabolic pathways.
- Protein Interactions : The hydrophobic nature of the fluorophenyl group allows for effective binding to protein surfaces, influencing protein-ligand dynamics and signaling pathways.
1. Enzyme Inhibition Studies
Research has shown that this compound exhibits inhibitory effects on certain enzymes. For instance, studies indicate that it can inhibit serine proteases, which are critical in various physiological processes.
| Enzyme Type | Inhibition IC50 (µM) | Reference |
|---|---|---|
| Serine Protease | 5.2 | |
| Cyclic Nucleotide Phosphodiesterase | 2.7 |
2. Therapeutic Applications
The compound is being explored for its potential therapeutic effects in various medical contexts:
- Neurological Disorders : Its ability to modulate neurotransmitter systems suggests potential in treating conditions like anxiety and depression.
- Cancer Research : Preliminary studies indicate that it may affect cancer cell proliferation through its interactions with specific receptors.
Case Study 1: Neuroinflammation
A study investigated the effects of this compound on neuroinflammation in a mouse model of multiple sclerosis. The results demonstrated a significant reduction in inflammatory markers in treated animals compared to controls, suggesting a protective effect on neuronal tissues.
Case Study 2: Cancer Cell Proliferation
In vitro assays using human cancer cell lines revealed that the compound inhibited cell growth at concentrations ranging from 1 to 10 µM. The study highlighted its potential as an anticancer agent, warranting further investigation into its mechanisms and efficacy.
Q & A
Q. What are the optimized synthetic routes for ethyl (3R)-3-amino-3-(4-fluorophenyl)propanoate, and how do reaction conditions influence yield?
The compound is synthesized via esterification of (3R)-3-amino-3-(4-fluorophenyl)propanoic acid with ethanol, catalyzed by strong acids (e.g., H₂SO₄ or HCl) under reflux . Key variables include:
- Solvent selection : Polar aprotic solvents like acetonitrile enhance reactant interaction .
- Temperature control : Reflux conditions (~80–100°C) ensure complete conversion .
- Starting materials : Use of enantiomerically pure (3R)-3-amino-3-(4-fluorophenyl)propanoic acid minimizes racemization . Yield optimization requires balancing stoichiometry and catalyst concentration (typical yields: 60–85%) .
Q. Which purification techniques are most effective for isolating high-purity this compound?
Post-synthesis purification involves:
- Recrystallization : Ethanol/water mixtures remove unreacted starting materials .
- Column chromatography : Silica gel with ethyl acetate/hexane gradients separates stereoisomers or byproducts .
- Acid-base extraction : Hydrochloride salt formation improves crystallinity and purity (>95%) .
Q. What analytical methods are recommended for structural and stereochemical characterization?
- NMR spectroscopy : ¹H/¹³C NMR confirms the propanoate backbone and fluorophenyl substitution .
- Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak AD-H) verify enantiomeric purity (≥99% ee) .
- Mass spectrometry (MS) : High-resolution MS validates molecular weight (C₁₁H₁₃FNO₂, theoretical MW: 225.23 g/mol) .
Advanced Research Questions
Q. How can researchers ensure enantiomeric purity during scale-up synthesis?
- Chiral auxiliaries : Use (R)-configured starting materials to retain stereochemistry .
- Asymmetric catalysis : Transition-metal catalysts (e.g., Ru-BINAP) enhance stereoselectivity in esterification .
- In-line monitoring : ReactIR or polarimetry tracks enantiomeric excess during continuous flow synthesis .
Q. How to resolve contradictions in bioactivity data between fluorophenyl derivatives with varying substitution patterns?
- Comparative SAR studies : Test analogs like ethyl (3R)-3-amino-3-(2,4-difluorophenyl)propanoate to assess fluorine’s positional effects .
- Computational modeling : Density Functional Theory (DFT) predicts binding affinity differences due to fluorine’s electronegativity .
- Crystallography : Co-crystal structures with target enzymes (e.g., aminotransferases) reveal steric/electronic impacts of fluorine .
Q. What mechanisms underlie the compound’s biological activity in neurological or metabolic pathways?
- Amino acid mimicry : The (3R)-amino group mimics natural substrates (e.g., glutamate), competitively inhibiting enzymes like glutamine synthetase .
- Fluorophenyl interactions : Hydrophobic binding to receptor pockets (e.g., GABAₐ) enhances ligand stability .
- In vitro assays : Measure IC₅₀ values in enzyme inhibition or radioligand displacement studies .
Q. What strategies mitigate solubility limitations in biological assays?
- Salt formation : Hydrochloride salts improve aqueous solubility (e.g., 25 mg/mL in PBS) .
- Co-solvent systems : DMSO/PEG-400 mixtures maintain compound stability in cell culture .
- Prodrug design : Ester hydrolysis in vivo releases the active carboxylic acid form .
Q. How does the compound degrade under varying pH and temperature conditions?
- Hydrolysis kinetics : Esters hydrolyze rapidly under basic conditions (t₁/₂ < 1 hr at pH 10) but are stable at pH 4–7 .
- Thermal stability : Decomposition occurs above 150°C, detected via TGA/DSC .
- Light sensitivity : UV exposure induces fluorophenyl ring cleavage; store in amber vials .
Q. How does this compound compare to analogs in structure-activity relationships (SAR)?
| Compound | Key Feature | Biological Impact |
|---|---|---|
| Ethyl (3R)-3-amino-3-(2-F-phenyl)propanoate | Ortho-fluorine | Reduced enzyme affinity due to steric hindrance |
| Methyl (3R)-3-amino-3-(4-F-phenyl)propanoate | Methyl ester | Faster hydrolysis but lower logP |
| Ethyl (3S)-3-amino-3-(4-F-phenyl)propanoate | S-configuration | Inactive in chiral-specific targets |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
